3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

Overview

Description

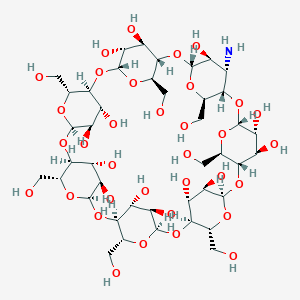

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a modified cyclodextrin compound where the 3A position of the glucose unit is substituted with an amino group, and the 3A position is deoxygenated. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds, forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior. This unique structure allows cyclodextrins to form inclusion complexes with various guest molecules, making them valuable in numerous applications.

Mechanism of Action

Target of Action

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (hereafter referred to as the compound) is a type of cyclodextrin, which are naturally occurring cyclic carbohydrates consisting of 6–8 glucopyranosyl residues linked by α-1,4 glycosidic bonds . The primary targets of this compound are various guest molecules that can form inclusion complexes within its hydrophobic cavity .

Mode of Action

The compound interacts with its targets through a host-guest complex mechanism . The main driving force of this interaction is hydrophobic interaction . Other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles in recognizing the guest molecules . The rims of the cyclodextrin molecule, which have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity, also need to be considered .

Biochemical Pathways

The compound affects the biochemical pathways of the guest molecules by forming inclusion complexes with them . This can alter the physical and chemical properties of the guest molecules, potentially affecting their bioavailability and stability .

Pharmacokinetics

Cyclodextrins are generally known for their ability to improve the solubility and stability of guest molecules , which can enhance their bioavailability.

Result of Action

The result of the compound’s action is the formation of inclusion complexes with guest molecules . This can lead to changes in the physical and chemical properties of the guest molecules, potentially enhancing their stability, solubility, and bioavailability .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the formation of inclusion complexes can be affected by the pH and temperature of the environment

Biochemical Analysis

Biochemical Properties

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin plays a significant role in biochemical reactions. It forms inclusion complexes with various guest molecules in aqueous solution and solid state . The main driving force is hydrophobic interaction, but hydrogen bonding between the guest and secondary hydroxyl groups also plays a significant role .

Cellular Effects

It is known that cyclodextrins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with other biomolecules. It can bind to various guest molecules, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that cyclodextrins have a major role in the development of supramolecular chemistry .

Metabolic Pathways

It is known that cyclodextrins can interact with various enzymes and cofactors .

Transport and Distribution

It is known that cyclodextrins can form inclusion complexes with various guest molecules .

Subcellular Localization

It is known that cyclodextrins can interact with various biomolecules, potentially influencing their localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin typically involves the selective modification of beta-cyclodextrin. One common method includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of beta-cyclodextrin are protected using a suitable protecting group, such as benzyl or acetyl groups.

Introduction of Amino Group: The protected beta-cyclodextrin is then subjected to a reaction with an appropriate reagent, such as ammonia or an amine, to introduce the amino group at the 3A position.

Deprotection: The protecting groups are removed under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.

Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Primary amines or other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has diverse applications in scientific research, including:

Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.

Biology: Employed in the study of carbohydrate-protein interactions and as a molecular chaperone.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.

Industry: Applied in the development of sensors, catalysts, and separation technologies.

Comparison with Similar Compounds

Similar Compounds

- 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin

- 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

- 6A-Amino-6A-deoxy-beta-cyclodextrin

Uniqueness

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its alpha and gamma counterparts, the beta-cyclodextrin derivative has an optimal cavity size for forming stable inclusion complexes with a wide range of guest molecules. The presence of the amino group at the 3A position also provides additional sites for chemical modification and interaction, enhancing its versatility in various applications.

Biological Activity

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (β-CD) is a modified cyclodextrin that has garnered attention for its unique biological activities and applications in various fields, including pharmaceuticals, environmental science, and food technology. This compound features an amino group and a deoxy modification at the 3-position of glucose units, enhancing its solubility and interaction capabilities with guest molecules.

Structural Characteristics

The structural formula of this compound is represented as C42H71NO34·xH2O, indicating the presence of water molecules in its hydrated form. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds, forming a toroidal structure that allows for the encapsulation of various organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C42H71NO34 |

| Molecular Weight | 1134.00 g/mol |

| Purity | ≥97.0% (by titrimetric analysis) |

| Appearance | White crystalline powder |

| CAS Number | 117194-77-1 |

The biological activity of this compound primarily arises from its ability to form inclusion complexes with various hydrophobic guest molecules. This interaction enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable compound in drug delivery systems.

Biochemical Pathways

The compound acts through a host-guest complex mechanism that influences biochemical pathways by modulating the activity of enzymes and affecting gene expression. The amino group can participate in various chemical reactions such as oxidation and nucleophilic substitution, which further enhances its utility in biochemical applications.

Applications in Drug Delivery

Research has demonstrated that this compound significantly improves the solubility and stability of pharmaceutical compounds. For instance, studies have shown that this compound can encapsulate drugs effectively, leading to enhanced therapeutic effects.

Case Study: PCB Detection

In a notable application, a composite material made from this compound and tin disulfide was developed for the electrochemical detection of polychlorinated biphenyls (PCBs), which are harmful environmental pollutants. The study reported a detection range of 0.625–80 μM with a limit detection of approximately 5 μM, showcasing the compound's effectiveness in environmental monitoring .

Cellular Effects

Cyclodextrins like this compound can influence cellular functions by impacting cell signaling pathways and metabolic processes. Research indicates that these compounds can alter gene expression profiles and affect cellular metabolism through their interaction with various biomolecules.

Properties

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVLKFBPJMRCM-FUFZOPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462166 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117194-77-1 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.